molecular formula C17H17N3OS2 B4960515 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide

Cat. No.: B4960515
M. Wt: 343.5 g/mol
InChI Key: REQUOLXWPKHQJD-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide is a synthetic organic compound that features a thiazole ring, a quinoline moiety, and a propanamide group

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-10-11(2)23-17(18-10)20-16(21)12(3)22-15-9-8-13-6-4-5-7-14(13)19-15/h4-9,12H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQUOLXWPKHQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Quinoline Moiety Introduction: The quinoline ring can be introduced through a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.

    Coupling Reaction: The thiazole and quinoline moieties are then coupled using a suitable linker, such as a sulfanyl group, under conditions that promote nucleophilic substitution.

    Propanamide Formation:

Industrial Production Methods

Industrial production of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-(4-ethoxyphenyl)acetamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide is unique due to its specific combination of a thiazole ring, quinoline moiety, and propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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